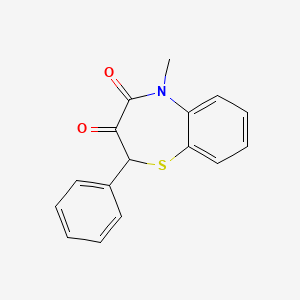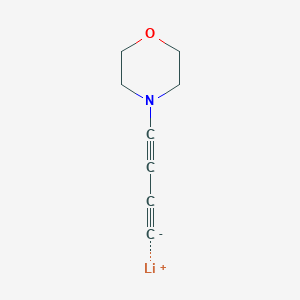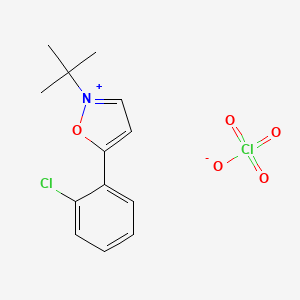
2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate is an organic compound that belongs to the class of oxazolium salts. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and an oxazolium ring. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of tert-butylamine with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized to form the oxazolium ring. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolium derivatives.
Reduction: Reduction reactions can lead to the formation of oxazoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolium and oxazoline derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various oxazolium derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The oxazolium ring can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can disrupt biological pathways, making it a potential candidate for therapeutic applications. The molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazoline
- 2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazole
- 2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazolidine
Uniqueness
2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate is unique due to its oxazolium ring structure, which imparts distinct chemical properties. The presence of the perchlorate group enhances its reactivity and stability, making it suitable for various chemical reactions and applications.
Properties
CAS No. |
81729-44-4 |
|---|---|
Molecular Formula |
C13H15Cl2NO5 |
Molecular Weight |
336.16 g/mol |
IUPAC Name |
2-tert-butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C13H15ClNO.ClHO4/c1-13(2,3)15-9-8-12(16-15)10-6-4-5-7-11(10)14;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
VHPYWHUKFQSVBH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[N+]1=CC=C(O1)C2=CC=CC=C2Cl.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


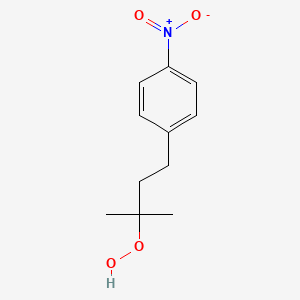
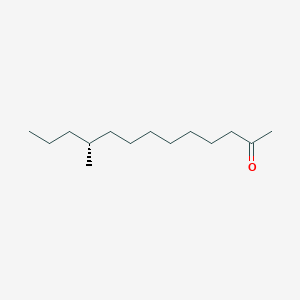
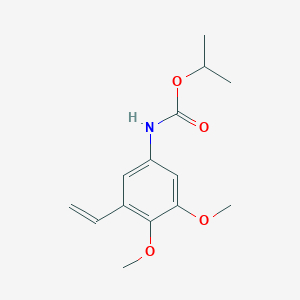

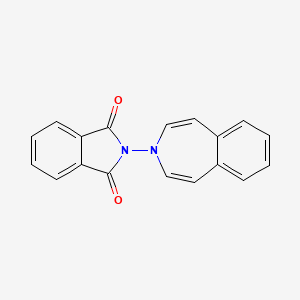
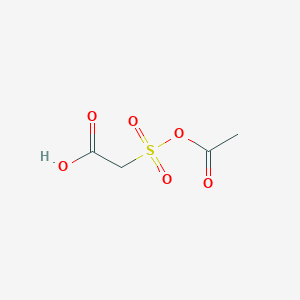
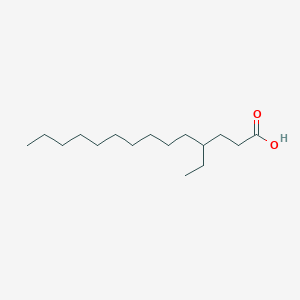
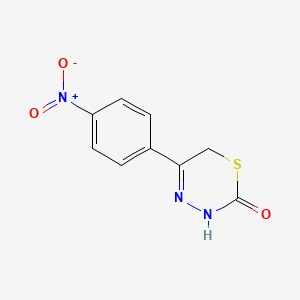
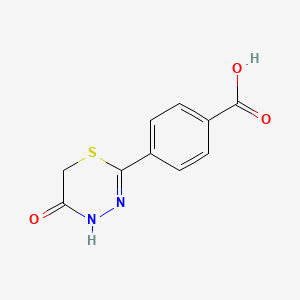
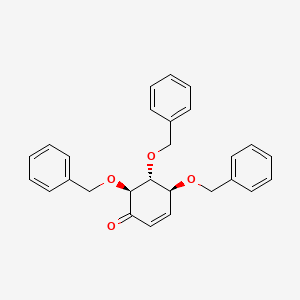
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14412092.png)
